molecular formula C17H24N4OS B5671812 2-(dimethylamino)-N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-2-(4-methylphenyl)acetamide

2-(dimethylamino)-N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-2-(4-methylphenyl)acetamide

Cat. No. B5671812
M. Wt: 332.5 g/mol
InChI Key: LMIUBJCYLAJOBC-UHFFFAOYSA-N
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Description

The compound belongs to a class of molecules that likely exhibit significant biological activity due to its structural features, including an imidazolyl group and acetamide moiety. Such structures are common in pharmacologically active compounds, suggesting potential for drug development or chemical research focusing on biological interactions.

Synthesis Analysis

The synthesis of complex organic molecules like this typically involves multi-step chemical reactions, starting from simpler precursors. Key steps may include the formation of the imidazol ring, introduction of the methylthio group, and coupling with a dimethylamino-substituted acetamide. Advanced techniques like nucleophilic substitution, amidation, and thiolation are likely involved, guided by principles seen in the synthesis of similar compounds (Govindaraju et al., 2012).

properties

IUPAC Name

2-(dimethylamino)-N-[(3-methyl-2-methylsulfanylimidazol-4-yl)methyl]-2-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4OS/c1-12-6-8-13(9-7-12)15(20(2)3)16(22)18-10-14-11-19-17(23-5)21(14)4/h6-9,11,15H,10H2,1-5H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMIUBJCYLAJOBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C(=O)NCC2=CN=C(N2C)SC)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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